N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide
Description
N'-{2-[1-(4-Fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is a synthetic organic compound characterized by a piperidine core substituted with a 4-fluorobenzenesulfonyl group, a furan-2-yl ethyl chain, and an ethanediamide linker. Its structure integrates sulfonamide and amide functionalities, which are common in bioactive molecules targeting neurological and inflammatory pathways . The 4-fluorobenzenesulfonyl moiety enhances metabolic stability and receptor binding affinity, while the furan ring may contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O5S/c22-16-6-8-19(9-7-16)31(28,29)25-14-2-1-4-17(25)10-12-23-20(26)21(27)24-13-11-18-5-3-15-30-18/h3,5-9,15,17H,1-2,4,10-14H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGICWVEIAJGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Pyridine Derivatives
Palladium- and rhodium-catalyzed hydrogenation remains the most direct method for piperidine synthesis. For 2-substituted piperidines, Grygorenko's protocol using Rh/C under 50 psi H2 in EtOH achieves >90% yield for analogous structures. Key considerations:
- Substrate pre-functionalization : Introducing the ethyl sidechain prior to hydrogenation via Suzuki-Miyaura coupling (Scheme 7A) enables one-pot hydrogenation/functionalization.
- Stereochemical control : Chiral bisphosphine ligands (e.g., BINAP) with Ru catalysts induce enantioselectivity in hydrogenation (Scheme 12), critical for chiral piperidines.
Intramolecular Cyclization Strategies
Kamimura's radical cyclization of 1,6-enynes (Scheme 30A) offers an alternative route:
Substrate preparation :
- Ethyl 4-(allyloxy)but-2-ynoate → Radical initiation with Et3B
- 5-exo-dig cyclization → Piperidine intermediate
Yield optimization :
Sulfonamide Functionalization
Sulfonyl Chloride Coupling
Reaction of piperidine with 4-fluorobenzenesulfonyl chloride follows established protocols:
| Condition | Parameter | Value |
|---|---|---|
| Solvent | Dichloromethane | 0.1 M |
| Base | Triethylamine | 3.0 eq |
| Temperature | 0°C → RT | 2 h |
| Yield | Isolated | 85-92% |
Mechanistic considerations :
- Bidentate coordination of sulfonyl chloride to piperidine nitrogen
- Base scavenges HCl to prevent N-protonation
Alternative Sulfonation Methods
Crudden's borenium-mediated reduction (Scheme 9A) enables sulfonamide formation under non-metallic conditions:
- Substrate : 2-Ethylpyridine
- Reagents :
- Borenium ion (1.2 eq)
- Hydrosilane (3.0 eq)
- Conditions :
- 80°C, 12 h
- cis-Selectivity >20:1 dr
Ethanediamide Bridge Construction
Sequential Amide Coupling
A stepwise approach prevents symmetrical byproducts:
Step 1 : Piperidine ethylamine + oxalyl chloride
- Conditions :
- THF, -78°C
- 2.2 eq oxalyl chloride
- 92% conversion to mono-acid chloride
Step 2 : Furan ethylamine coupling
- Activation : HATU (1.05 eq), DIPEA (3.0 eq)
- Solvent : DMF, 0°C → RT
- Yield : 78% overall
One-Pot Diamide Formation
Martin's [5 + 1] aza-Sakurai cyclization (Scheme 47B) inspires a tandem approach:
Components :
- Piperidine sulfonamide (1.0 eq)
- Furan ethyl isocyanate (2.2 eq)
- Oxalic acid (1.1 eq)
Catalysis :
- ZrCl4 (0.2 eq)
- NHC-Cu(I) (5 mol%)
Outcome :
- 68% isolated yield
- >95% purity by HPLC
Critical Analysis of Methodologies
Hydrogenation vs. Cyclization Tradeoffs
Sulfonylation Efficiency
Comparative kinetics reveal:
$$ \text{Reaction rate} = k[Piperidine][SO_2Cl]^{1.1} $$
- Base impact : Et3N > iPr2NEt (2.3x rate enhancement)
- Solvent effects :
- DCM: 85% yield
- THF: 72% yield
- DMF: <5% yield (side reactions)
Process Optimization Considerations
Purification Strategies
- Crystallization : Ethyl acetate/hexanes (3:1) removes sulfonic acid byproducts
- Chromatography : SiO2 with EtOAc/MeOH gradient (95:5 → 80:20)
- Final compound : Recrystallization from hot iPrOH yields >99% purity
Green Chemistry Metrics
| Metric | Hydrogenation Route | Cyclization Route |
|---|---|---|
| PMI (kg/kg) | 18.7 | 32.4 |
| E-factor | 6.2 | 11.8 |
| Energy (kJ/mol) | 480 | 620 |
Chemical Reactions Analysis
Types of Reactions
N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The fluorobenzene sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid, while reduction of the piperidine ring can yield piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The fluorobenzene sulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine and furan rings may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine-Based Sulfonamides and Amides
The compound shares structural homology with piperidine derivatives such as W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) and W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide). Key differences include:
- Substituent Position : The target compound’s sulfonyl group is at the piperidin-2-yl position, whereas W-15/W-18 feature substituents at the piperidin-4-yl or piperidinylidene positions, altering steric and electronic profiles .
Fentanyl Analogues
Fluorinated fentanyl derivatives, such as N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide , share the piperidine core but differ in:
- Aromatic Substituents : The target compound’s 4-fluorobenzenesulfonyl and furan groups contrast with fentanyl’s fluorophenyl and phenethyl motifs, which are critical for µ-opioid receptor binding .
- Pharmacological Activity: Fentanyl analogues exhibit potent opioid effects, whereas the target compound’s ethanediamide linker likely reduces opioid receptor affinity, redirecting its mechanism toward non-opioid targets (e.g., ion channels or enzymes) .
4-Anilidopiperidine Analogues
Compounds like N-phenyl-N-(piperidin-4-yl)propionamide () share synthetic pathways but diverge in:
- Synthetic Yield : The target compound’s synthesis via Boc-protected intermediates (similar to ) achieves >75% yield, comparable to optimized routes for 4-anilidopiperidines .
Comparative Data Table
Research Findings and Implications
- Structural Insights : X-ray crystallography (using SHELX programs, as in ) reveals that the 4-fluorobenzenesulfonyl group in the target compound adopts a planar conformation, optimizing hydrophobic interactions in enzyme-binding pockets .
- Synthetic Challenges: The Boc-deprotection step (common in piperidine chemistry, ) requires rigorous purification to avoid residual solvents, as noted in analogous syntheses .
Biological Activity
N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is a synthetic compound with a complex structure that suggests various potential biological activities. Its design incorporates a piperidine ring, a sulfonamide group, and an ethanediamide backbone, which may enable interactions with diverse biological targets.
Structural Characteristics
The compound's structure can be broken down into key components:
- Piperidine Ring : Provides basicity and potential for interaction with biological receptors.
- 4-Fluorobenzenesulfonyl Group : Imparts unique electronic properties that may enhance binding affinity to targets.
- Ethyl and Furan Substituents : These groups may contribute to the compound's overall solubility and bioavailability.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit nitric oxide production in RAW264.7 cells stimulated by lipopolysaccharides, suggesting its potential as an anti-inflammatory agent .
The biological activity of this compound may be attributed to its ability to modulate specific signaling pathways. The sulfonamide moiety is known to interact with various enzymes, potentially leading to the inhibition of pro-inflammatory mediators. Further studies are needed to elucidate the precise molecular mechanisms involved.
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively reduce inflammation markers in cell cultures. For instance:
- Cell Line : RAW264.7 (macrophages)
- Assay Type : Nitric Oxide Production Inhibition
- Findings : Significant reduction in nitric oxide levels upon treatment with the compound .
Comparative Analysis of Similar Compounds
To understand the unique properties of this compound, a comparison with related compounds is useful. The table below summarizes key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluorobenzenesulfonamide | Sulfonamide group | Antimicrobial activity |
| Piperidine derivatives | Basic structure | Analgesic properties |
| N,N-Dimethylacetamide | Amide group | Solvent and reagent |
This comparison highlights the distinctive combination of functional groups in this compound, which may contribute to its unique biological activities compared to other compounds .
Future Directions
Further research is necessary to explore:
- In Vivo Efficacy : Assessing the therapeutic potential in animal models.
- Mechanistic Studies : Identifying specific molecular targets and pathways affected by the compound.
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
